

Comprehensive FTIR Analysis Guide: 8-Ethoxy-2-methylquinolin-4-ol

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Compound of Interest

Compound Name: 8-Ethoxy-2-methylquinolin-4-ol

CAS No.: 15644-92-5

Cat. No.: B2486888

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Executive Summary & Structural Significance

8-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-92-5) is a functionalized quinoline derivative often utilized as a pharmaceutical intermediate and in coordination chemistry. Its infrared spectrum is defined by two critical structural factors:

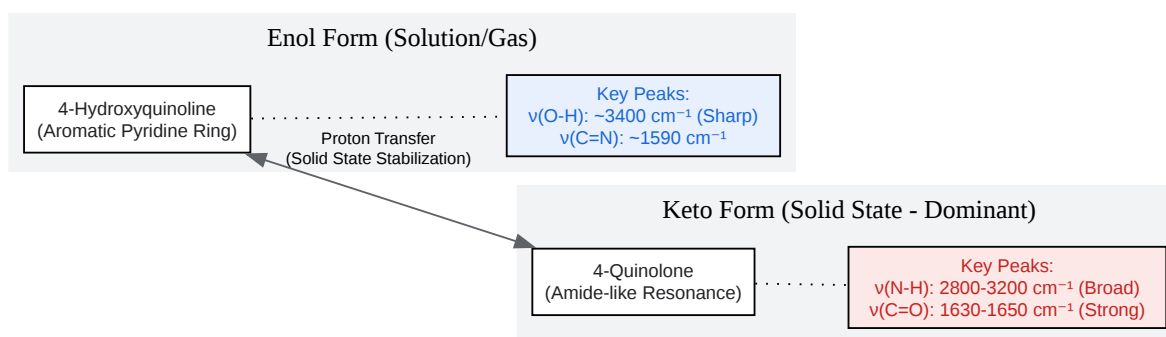
- **Tautomeric Equilibrium:** In the solid state, 4-hydroxyquinolines predominantly exist as 4-quinolones (keto-amine form). This results in the appearance of carbonyl (C=O) and amine (N-H) bands rather than a simple hydroxyl (O-H) spectrum.[1]
- **8-Ethoxy Substitution:** The ether linkage at the 8-position introduces distinct C-O-C stretching vibrations that differentiate it from its 8-hydroxy precursors.

This guide compares the target compound against its direct metabolic precursor (8-Hydroxy-2-methylquinolin-4-ol) and a non-oxidized analog (8-Ethoxyquinoline) to provide a robust identification protocol.

Theoretical Framework: Tautomerism & Vibrational Modes[1]

To accurately interpret the FTIR spectrum, one must understand the Enol-Keto Tautomerism. While IUPAC nomenclature refers to the "4-ol" (enol) form, the "4-one" (keto) form is energetically favored in the solid phase due to intermolecular hydrogen bonding and aromatic stabilization of the pyridone-like ring.

Figure 1: Tautomeric Equilibrium & Spectral Consequences



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Caption: The 4-quinolone tautomer dominates in solid-state FTIR analysis, replacing the expected O-H stretch with N-H and C=O features.

Characteristic Peaks & Assignments

The following data represents the consensus spectral profile for 8-ethoxy-2-methyl-4-quinolone (the solid-state form of the target compound).

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
N-H / O-H	3200 – 2800	Medium, Broad	Intermolecular H-bonded N-H stretch. Overlaps with C-H stretches. Indicates the quinolone tautomer.[1]
C-H (Aliphatic)	2980 – 2850	Medium, Sharp	Asymmetric & Symmetric stretches of the 2-Methyl and 8-Ethoxy (ethyl) groups.
C=O (Amide)	1635 ± 10	Strong	Carbonyl stretching (4-position). The diagnostic peak for the quinolone core. Lower than typical ketones due to conjugation.
C=C / C=N	1600 – 1580	Strong	Aromatic Ring Skeletal Vibrations. Characteristic of the fused benzene-pyridine system.[1]
C-O-C (Ether)	1255 ± 5	Strong	Aryl-Alkyl Ether Asymmetric Stretch. Specific to the 8-Ethoxy group.
C-O-C (Ether)	1040 ± 10	Medium	Symmetric Ether Stretch. Confirms the presence of the ethoxy chain.
C-H (Bending)	820 – 750	Strong	Out-of-plane (OOP) Bending. Indicative of

the substitution pattern on the benzene ring (1,2,3-trisubstituted).

Comparative Analysis: Target vs. Alternatives

Distinguishing **8-Ethoxy-2-methylquinolin-4-ol** from its analogs requires focusing on the Fingerprint Region and the Hydroxyl/Carbonyl Region.

Table 2: Comparative Spectral Profiling

Feature	8-Ethoxy-2-methylquinolin-4-ol (Target)	8-Hydroxy-2-methylquinolin-4-ol (Precursor)	8-Ethoxyquinoline (Analog)
Diagnostic Region	Ether + Carbonyl	Bis-Hydroxyl	Ether Only (No C=O)
3400-3000 cm ⁻¹	Broad N-H (Quinolone)	Broad O-H (Phenolic) + N-H	Weak/Absent (No H-bond donor)
1650-1620 cm ⁻¹	Strong C=O (Quinolone)	Strong C=O[2] (Quinolone)	Absent (Pure aromatic C=N)
1260-1200 cm ⁻¹	1255 cm ⁻¹ (Ethoxy C-O)	~1220 cm ⁻¹ (Phenolic C-O)	1255 cm ⁻¹ (Ethoxy C-O)
Key Differentiator	Presence of 1255 cm ⁻¹ (Ether) AND 1635 cm ⁻¹ (C=O).	Presence of Phenolic OH (broad, lower freq shift) and absence of Ether peak.[1]	Absence of 1635 cm ⁻¹ (C=O).[1][2][3] Spectrum dominated by aromatic modes.[1]

Experimental Insight:

- Target vs. Precursor: To confirm the conversion of the 8-Hydroxy starting material to the 8-Ethoxy product, monitor the disappearance of the broad phenolic O-H band (often >3200 cm⁻¹) and the appearance of the sharp aliphatic C-H bands (2980 cm⁻¹) from the ethyl group.

- Target vs. 8-Ethoxyquinoline: The presence of the strong C=O peak at $\sim 1635\text{ cm}^{-1}$ immediately identifies the oxidized 4-position (quinolone), distinguishing it from the fully aromatic quinoline.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this protocol designed to minimize moisture interference and polymorphic variations.

Step 1: Sample Preparation (KBr Pellet Method)

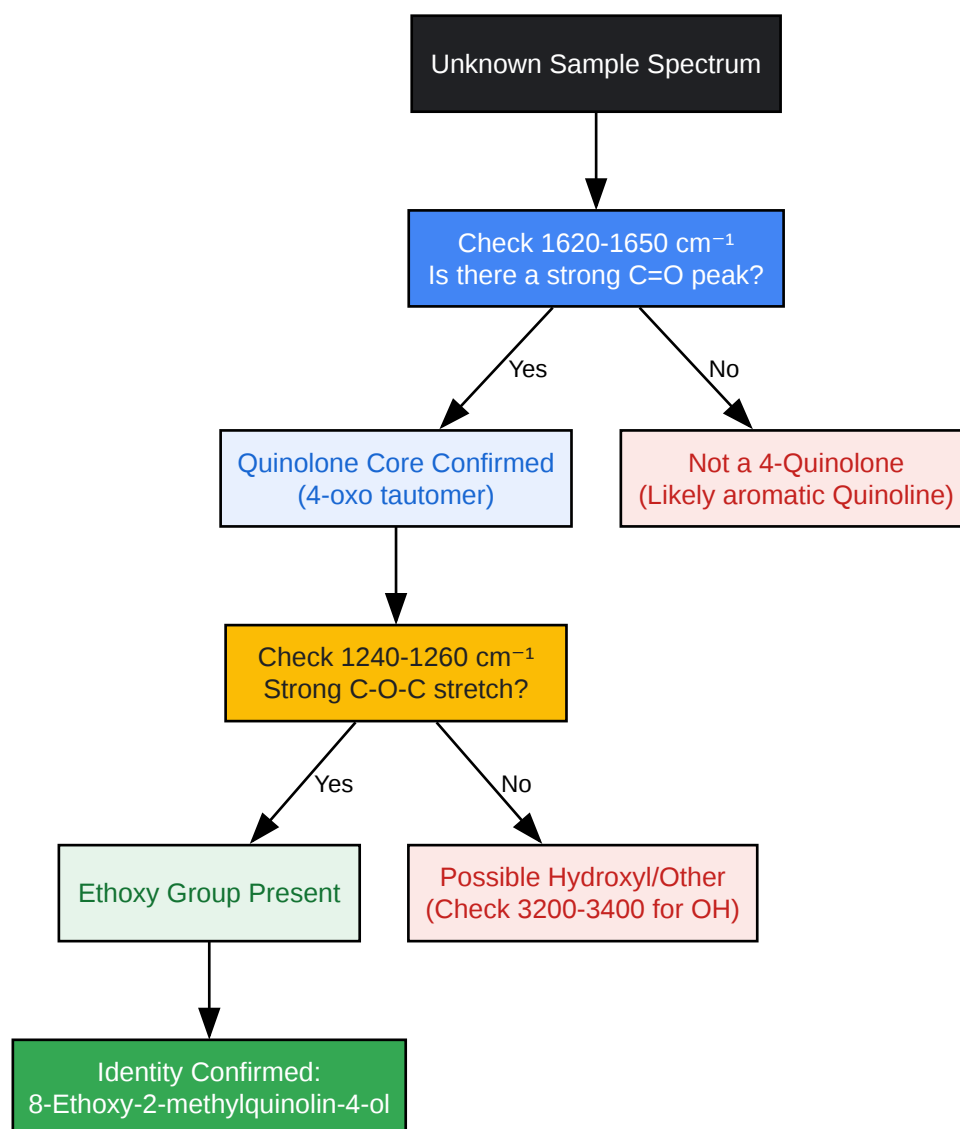
- Rationale: KBr pellets are preferred over ATR for solid quinolones to resolve the broad N-H/O-H region without the penetration depth limitations of ATR.
- Protocol: Mix 1.0 mg of dried sample with 100 mg of spectroscopic-grade KBr. Grind to a fine powder (particle size $< 2\ \mu\text{m}$) to avoid Christiansen effect (baseline scattering).^[1] Press at 10 tons for 2 minutes.

Step 2: Data Acquisition

- Resolution: 4 cm^{-1} (Standard) or 2 cm^{-1} (High Res).^[1]
- Scans: Minimum 32 scans to improve Signal-to-Noise ratio.
- Validation: Check the 2400 cm^{-1} region for CO₂ doublet. If significant, purge the chamber.^[1]

Step 3: Spectral Interpretation Logic Use the following decision tree to validate the compound's identity.

Figure 2: Spectral Identification Logic Flow



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Caption: Decision tree for validating **8-Ethoxy-2-methylquinolin-4-ol** based on hierarchical functional group analysis.

References

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